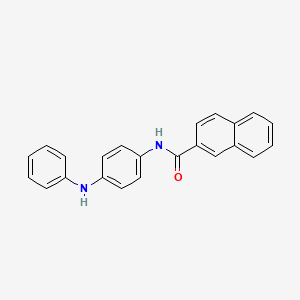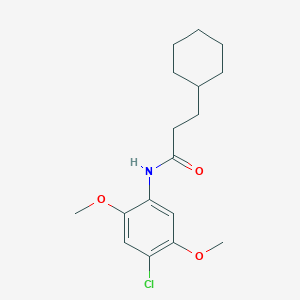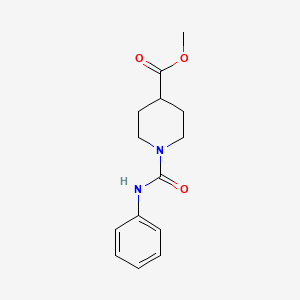
methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate, also known as MAPC, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. MAPC is a member of the piperidinecarboxylate family, which has been shown to have various biological activities including anti-inflammatory, anti-tumor, and anti-viral effects.
科学研究应用
Methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been the subject of extensive scientific research due to its potential applications in the field of medicine. Some of the most promising applications of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate include its use as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cancer. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has also been shown to have anti-viral effects, making it a potential candidate for the treatment of viral infections.
作用机制
The mechanism of action of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cell proliferation. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a key role in the inflammatory response. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral effects. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the inflammatory response. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. In addition, methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death). methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has also been shown to have anti-viral effects by inhibiting the replication of viruses such as hepatitis B and C.
实验室实验的优点和局限性
The advantages of using methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate in lab experiments include its potential as a therapeutic agent for various diseases, its low toxicity, and its ability to inhibit multiple signaling pathways involved in inflammation and cell proliferation. However, the limitations of using methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate in lab experiments include its high cost and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the research of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate. One potential direction is the development of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the investigation of the use of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate and its potential applications in the treatment of various diseases.
合成方法
The synthesis of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate involves the reaction of piperidinecarboxylic acid with aniline and methyl chloroformate. This reaction results in the formation of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate, which can be purified using various methods, including column chromatography and recrystallization. The purity of the final product can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
methyl 1-(phenylcarbamoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-13(17)11-7-9-16(10-8-11)14(18)15-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAFFKZVZUWWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5881423.png)
![N-methyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5881429.png)
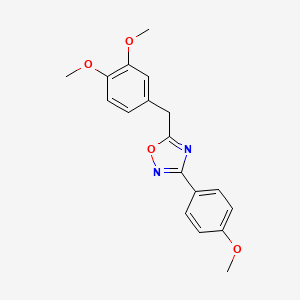
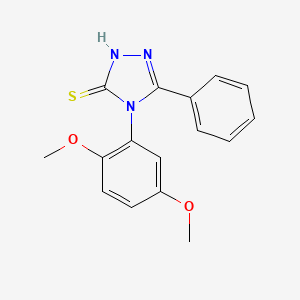
![3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)
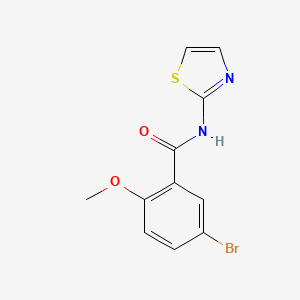
![5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5881480.png)
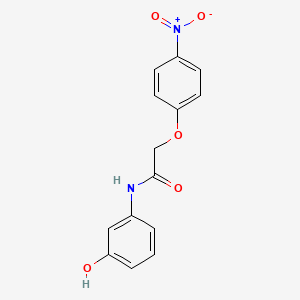
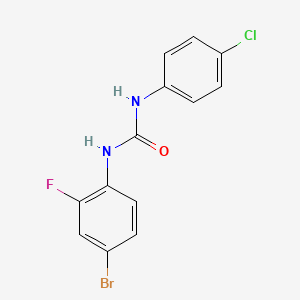
![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)
![methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)
